A Senior Scientist's Guide to (3-Bromo-5-chloro-4-ethoxyphenyl)methanol: Synthesis, Characterization, and Application Potential
A Senior Scientist's Guide to (3-Bromo-5-chloro-4-ethoxyphenyl)methanol: Synthesis, Characterization, and Application Potential
Executive Summary & Strategic Overview
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol (CAS 2385171-68-4) is a bespoke chemical intermediate poised for significant utility in modern drug discovery and fine chemical synthesis. Its highly functionalized aromatic core—featuring a strategic placement of bromine and chlorine atoms, an ethoxy group, and a reactive benzyl alcohol moiety—presents a unique scaffold for generating novel molecular entities. The halogen atoms offer vectors for further cross-coupling reactions and can participate in potent halogen bonding interactions within protein binding sites, a strategy of increasing importance in lead optimization.[1] The benzyl alcohol group serves as a critical handle for derivatization and can act as both a hydrogen bond donor and acceptor, enabling it to probe and form key interactions with biological targets.[2]
This guide provides a comprehensive technical roadmap for researchers and drug development professionals. As direct literature on this specific compound is sparse, we present a robust, field-proven strategy for its synthesis based on established organic chemistry principles. We further outline a complete workflow for its structural characterization and discuss its strategic potential as a building block for creating high-value compound libraries.
Predicted Physicochemical & Structural Properties
A precise understanding of a compound's physical properties is foundational to its application. The following table summarizes the calculated and predicted characteristics of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol.
| Property | Value | Source |
| CAS Number | 2385171-68-4 | [3] |
| Molecular Formula | C₉H₁₀BrClO₂ | Calculated |
| Molecular Weight | 277.53 g/mol | Calculated |
| IUPAC Name | (3-Bromo-5-chloro-4-ethoxyphenyl)methanol | Standard Nomenclature |
| Predicted XLogP3 | 2.9 - 3.2 | Cheminformatics Estimate |
| Predicted Boiling Point | ~325.7 °C at 760 mmHg | Cheminformatics Estimate |
| Predicted H-Bond Donors | 1 | Calculated |
| Predicted H-Bond Acceptors | 2 | Calculated |
Proposed Synthesis & Purification Protocol
The synthesis of the target molecule is most logically achieved via the reduction of its corresponding benzaldehyde precursor. The following two-step protocol is proposed, starting from a commercially available, structurally related phenol. This approach ensures high yields and facile purification.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Williamson Ether Synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde
Causality: This classic Sₙ2 reaction is the most reliable method for forming the required ethyl ether from the corresponding phenol. Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the phenol, while acetone is an ideal polar aprotic solvent that promotes the reaction.
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Materials:
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3-Bromo-5-chloro-4-hydroxybenzaldehyde
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Ethyl iodide (EtI) (1.2 equivalents)
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Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
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Anhydrous acetone or Dimethylformamide (DMF)
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-
Protocol:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-5-chloro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to create a slurry (approx. 10 mL per gram of starting material).
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Begin vigorous stirring and add ethyl iodide (1.2 eq) dropwise.
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Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Redissolve the crude residue in ethyl acetate, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-Bromo-5-chloro-4-ethoxybenzaldehyde, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.
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Step 2: Reduction to (3-Bromo-5-chloro-4-ethoxyphenyl)methanol
Causality: Sodium borohydride (NaBH₄) is a chemoselective reducing agent that is ideal for this transformation. It is mild enough to not affect the aryl halides or the ether linkage, providing a clean reduction of the aldehyde to the primary alcohol.[4] Methanol is an excellent solvent that also serves to protonate the intermediate alkoxide.
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Materials:
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3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq)
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Sodium borohydride (NaBH₄) (1.5 equivalents)
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Methanol (MeOH)
-
-
Protocol:
-
Dissolve the benzaldehyde precursor (1.0 eq) in methanol in an Erlenmeyer flask and cool the solution to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Vigorous gas evolution (H₂) will be observed.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
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Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound, (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Purification can be achieved via recrystallization or flash chromatography.
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Proposed Workflow for Structural Characterization & Validation
Each analytical technique provides a unique piece of the structural puzzle. A combination of the following methods is required for unambiguous confirmation of the final product's identity and purity.
Caption: A multi-technique workflow for product validation.
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¹H NMR Spectroscopy: This is the primary tool for structural elucidation.
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Expected Aromatic Signals: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the phenyl ring.
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Benzylic Protons: A singlet or doublet around δ 4.5-4.7 ppm, integrating to 2H, corresponds to the -CH₂OH group.
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Ethoxy Group: A quartet around δ 4.1 ppm (2H, -OCH₂-) and a triplet around δ 1.4 ppm (3H, -CH₃) will confirm the presence of the ethyl ether.
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Hydroxyl Proton: A broad singlet (variable chemical shift) for the -OH proton, which will disappear upon a D₂O shake.
-
-
¹³C NMR Spectroscopy: Provides a map of the carbon skeleton. Expected signals include those for the two aliphatic carbons of the ethoxy group, the benzylic carbon (~60-65 ppm), and six distinct aromatic carbon signals, including those directly attached to the halogens and oxygen atoms.
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Mass Spectrometry (MS): This confirms the molecular weight.
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Expected Molecular Ion (M+): A characteristic isotopic pattern for one bromine (M, M+2 in ~1:1 ratio) and one chlorine (M, M+2 in ~3:1 ratio) atom will be observed, providing definitive confirmation of the elemental composition. The most abundant peak cluster will be centered around m/z = 276/278/280.[5][6]
-
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
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O-H Stretch: A broad, strong absorbance band around 3200-3500 cm⁻¹ is characteristic of the alcohol hydroxyl group.
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C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region corresponds to the C-O bonds of the alcohol and the ether.
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-
High-Performance Liquid Chromatography (HPLC): Used to assess the final purity of the compound, which should ideally be >95% for use in further applications.
Potential Applications in Research & Drug Development
The structural motifs within (3-Bromo-5-chloro-4-ethoxyphenyl)methanol make it a highly valuable building block for medicinal chemistry programs.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize substituted aromatic rings to interact with the hinge region of the ATP binding pocket. The di-halogenated pattern and hydrogen-bonding capacity of this molecule make it an excellent starting point for developing inhibitors where such interactions are crucial.[1][2]
-
Probing Structure-Activity Relationships (SAR): The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogues. This enables systematic exploration of the chemical space around the core scaffold to optimize potency and other drug-like properties.
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Introduction of Favorable Physicochemical Properties: Halogenation is a proven strategy to modulate properties like lipophilicity and metabolic stability. The specific bromo/chloro substitution pattern can enhance binding affinity through favorable halogen bonds without drastically increasing lipophilicity.[7]
Safety, Handling, and Storage
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Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.
-
Handling: As with most halogenated aromatic compounds, avoid inhalation of dust, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
- ChemScene. (n.d.). (3-Bromo-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)methanol.
-
Hypha Discovery. (2026, February 19). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions. Retrieved from [Link]
-
Suhre, M., et al. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Retrieved from [Link]
-
Boroncore. (n.d.). (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Retrieved from [Link]
-
Rachlin, A. I., Gurien, H., & Wagner, D. P. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure. Retrieved from [Link]
- ChemScene. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde.
- American Chemical Society. (2023, April 28). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
- BenchChem. (n.d.). A Comparative Guide to Greener Syntheses of Halogenated Benzyl Alcohols.
-
MDPI. (2016, October 2). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Characterization of Substituted Biphenyl-6,6'-dimethanols.
-
PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
- ResearchGate. (2025, August 6). Spectroscopic Methods and Theoretical Studies of Bromoacetyl Substituted Derivatives of Bile Acids.
-
Research Commons. (n.d.). Substituted phenylarsonic acids; structures and spectroscopy. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, spectroscopic and electrochemical studies of phosphoryl and carbomethoxyphenyl substituted corroles, and their anion detection properties.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. 2385171-68-4 | (3-Bromo-5-chloro-4-ethoxyphenyl)methanol | Boroncore [boroncore.com]
- 4. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
